SCH 58261

Adenosine Receptor Binding Affinity Radioligand Binding Assay

Choose SCH 58261 for unparalleled A2A receptor selectivity. With a Ki of 1.3 nM and 53- to 800-fold selectivity over A1, A2B, and A3 receptors, it is the definitive tool for isolating A2A-mediated effects, outperforming non-selective antagonists like caffeine. Its tritiated form, [3H]SCH 58261, is the gold standard for autoradiography, offering low nonspecific binding. Validated in Parkinson's models (0.1 mg/kg i.p.), it provides a reliable, potent solution for behavioral and neuroprotective studies where precision is critical.

Molecular Formula C18H15N7O
Molecular Weight 345.4 g/mol
CAS No. 160098-96-4
Cat. No. B1680917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 58261
CAS160098-96-4
Synonyms5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine
APE-FPTP
SCH 58261
SCH-58261
SCH58261
Molecular FormulaC18H15N7O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5
InChIInChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22)
InChIKeyUTLPKQYUXOEJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCH 58261 (CAS 160098-96-4) Procurement Guide: High-Potency Adenosine A2A Receptor Antagonist for In Vitro Research


SCH 58261 is a potent, selective, and competitive non-xanthine adenosine A2A receptor antagonist with a Ki value in the low nanomolar range (1–4 nM) across rat, bovine, and human receptors [1]. It demonstrates high selectivity for A2A over A1 (53- to 800-fold), A2B (53-fold), and A3 (100-fold) adenosine receptors . Its tritiated form, [3H]SCH 58261, serves as a superior radioligand for autoradiographic studies, overcoming limitations of agonist radioligands like [3H]CGS 21680 [2].

Why Generic A2A Antagonist Substitution Fails: Differentiated Selectivity, Solubility, and In Vivo Profiles


Substituting SCH 58261 with other A2A antagonists is not scientifically equivalent due to significant differences in selectivity, functional antagonism, pharmacokinetic properties, and receptor interaction profiles. While compounds like ZM 241385, KW-6002 (istradefylline), and caffeine all target the A2A receptor, they exhibit distinct binding affinities, off-target profiles, and in vivo behaviors that directly impact experimental outcomes and procurement decisions. For instance, ZM 241385 demonstrates greater functional antagonism in coronary artery assays [1], whereas KW-6002 offers superior oral bioavailability [2]. Caffeine, a non-selective antagonist, cannot replicate the specific A2A-mediated effects of SCH 58261 in behavioral and neuroprotective studies [3]. Therefore, selecting SCH 58261 over a close analog is justified when high A2A potency, well-characterized in vitro selectivity, or specific in vivo effects documented with this compound are required.

Quantitative Differentiation of SCH 58261: Head-to-Head Comparisons with Leading A2A Antagonists


A2A Receptor Binding Affinity: SCH 58261 vs. ZM 241385, KW-6002, and Other Prototypical Antagonists

In a standardized head-to-head study using [3H]MSX-2 displacement on human cloned A2A receptors, SCH 58261 exhibited the highest potency among six prototypical antagonists, with a Ki value of 4 nM, ranking at the top of the series (SCH58261 ≥ Biogen-34 ≥ Ver-6623 ≥ MSX-2 > KW-6002 >> DMPX) [1]. For rat striatal A2A receptors, its Ki of 1.2 nM was second only to Biogen-34 (Ki 1.2 nM), with both being significantly more potent than KW-6002 [1].

Adenosine Receptor Binding Affinity Radioligand Binding Assay

Selectivity Profile: SCH 58261 vs. Caffeine and A1-Selective Agents

SCH 58261 exhibits high selectivity for A2A receptors, with a reported A2A/A1 selectivity ratio of 53- to 800-fold depending on the assay system [1]. In contrast, caffeine is a non-selective antagonist of both A1 and A2A receptors [2]. This difference in selectivity translates to distinct in vivo effects: in a mouse model of conditioned fear, both caffeine and SCH 58261 decreased context freezing, while the A1-selective antagonist DPCPX had no effect, confirming that the effect is specifically mediated by A2A receptor blockade [2].

Receptor Selectivity Adenosine A1 Receptor Behavioral Pharmacology

Functional Antagonism in Coronary Artery: SCH 58261 vs. ZM 241385

In a direct comparison using porcine coronary artery rings, both SCH 58261 and ZM 241385 at 10⁻⁶ M significantly attenuated relaxation responses to adenosine agonists [1]. However, ZM 241385 produced a significantly greater shift of the relaxation-response curves to the right compared with SCH 58261 in both endothelium-intact (E+) and denuded (E−) rings, indicating ZM 241385 is a more potent functional antagonist in this vascular preparation [1].

Vascular Pharmacology Functional Assay Coronary Artery Relaxation

In Vivo Efficacy in Parkinson's Disease Model: SCH 58261 Neuroprotection Timing

In a rat model of Parkinson's disease using slow intracerebroventricular infusion of MPP+, daily administration of SCH 58261 (0.1 mg/kg, i.p.) for the first 10 days after toxin infusion markedly attenuated both the initial loss of striatal synaptic markers and the subsequent loss of nigral dopaminergic neurons [1]. In contrast, administration starting 20 days after MPP+ infusion was significantly less efficacious, indicating a critical therapeutic window [1].

Neuroprotection Parkinson's Disease In Vivo Pharmacology

Pharmacokinetic Differentiation: SCH 58261 vs. KW-6002 (Istradefylline)

In a comparative pharmacokinetic study in rats, SCH 58261 exhibited low or poor oral bioavailability, whereas DMPX and KW-6002 (istradefylline) had the greatest oral bioavailability [1]. Consequently, KW-6002 was identified as the best candidate for oral in vivo animal studies targeting the CNS [1].

Pharmacokinetics Oral Bioavailability In Vivo Studies

Radioligand Utility: [3H]SCH 58261 vs. [3H]CGS 21680

Tritiated SCH 58261 ([3H]SCH 58261) is a superior radioligand for autoradiographic studies compared to the agonist radioligand [3H]CGS 21680. It exhibits a Kd value of 1.4 nM in rat striatum and, at concentrations below 2 nM, binds exclusively to dopamine-rich brain regions, with nonspecific binding <15% below 3 nM [1]. Furthermore, its binding is not influenced by GTP or Mg²⁺, unlike agonist radioligands, allowing for more consistent quantification of receptor density [1].

Receptor Autoradiography Radioligand Binding CNS Imaging

SCH 58261 Application Scenarios: Defined by Quantitative Differentiation


In Vitro A2A Receptor Binding and Autoradiography Studies

SCH 58261 is the preferred tool compound for in vitro studies requiring maximal potency and high selectivity at human and rodent A2A receptors. Its tritiated form, [3H]SCH 58261, is specifically recommended for receptor autoradiography due to its high affinity (Kd 1.4 nM), low nonspecific binding, and insensitivity to GTP/Mg²⁺, providing clearer results than agonist radioligands [1]. This is directly supported by head-to-head data showing its top rank in potency among six prototypical antagonists [2].

Isolating A2A-Specific Effects in Behavioral Pharmacology

When dissecting the role of A2A receptors in behavioral paradigms (e.g., motor activity, memory, anxiety), SCH 58261 offers a clear advantage over non-selective antagonists like caffeine. Its high A2A/A1 selectivity (53- to 800-fold) allows for the specific attribution of observed effects to A2A receptor blockade, as demonstrated in conditioned fear studies where SCH 58261, but not an A1 antagonist, replicated the effects of caffeine [1]. This avoids the confounding influence of A1 receptor modulation inherent to caffeine [2].

Early-Stage Neuroprotection Studies in Parkinson's Disease Models

For researchers investigating early intervention strategies in Parkinson's disease, SCH 58261 provides a validated tool with a defined effective dose (0.1 mg/kg i.p.) and a specific therapeutic window. Evidence from a rat MPP+ model shows that SCH 58261 is markedly more effective when administered at the onset of synaptotoxicity (first 10 days post-insult) compared to later stages, establishing a clear paradigm for studying temporal neuroprotection [1].

In Vivo Studies Requiring Parenteral Administration

SCH 58261 is suitable for in vivo studies where intraperitoneal (i.p.) injection is the preferred route of administration, as its poor oral bioavailability precludes oral dosing [1]. Its established in vivo doses (0.1–10 mg/kg i.p.) in rodent models of Parkinson's disease, locomotion, and memory provide a reliable starting point for experimental design, offering a viable alternative to orally bioavailable antagonists like KW-6002 when parenteral administration is feasible or desired [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 58261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.